tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Piperidine Regiochemistry Synthetic Intermediate Kinase Inhibitor Scaffold

tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 954229-92-6; molecular formula C₁₇H₂₆N₂O₃; MW 306.40 g/mol) is a Boc-protected piperidine featuring a 4-methylpyridin-2-yl ether linked through a methylene spacer at the piperidine 4-position. The compound belongs to the broader (pyridinyloxy)methyl-piperidine class, which appears in patent families targeting Rho kinase (ROCK) inhibition for neurite regeneration , Wnt pathway inhibition for oncology applications , and orexin receptor antagonism.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 954229-92-6
Cat. No. B3316567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS954229-92-6
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H26N2O3/c1-13-5-8-18-15(11-13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3
InChIKeyXWRUIHJYOOAXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 954229-92-6): Sourcing & Structural Baseline


tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 954229-92-6; molecular formula C₁₇H₂₆N₂O₃; MW 306.40 g/mol) is a Boc-protected piperidine featuring a 4-methylpyridin-2-yl ether linked through a methylene spacer at the piperidine 4-position [1]. The compound belongs to the broader (pyridinyloxy)methyl-piperidine class, which appears in patent families targeting Rho kinase (ROCK) inhibition for neurite regeneration [2], Wnt pathway inhibition for oncology applications [3], and orexin receptor antagonism [4]. The C-4 substitution, methylene spacer length, pyridine ring methylation, and Boc protecting group collectively define this compound's structural identity and differentiate it from close regioisomeric and heteroatom-variant analogs used in parallel synthetic campaigns.

Why Generic Substitution Fails for CAS 954229-92-6: Structural Specificity in (Pyridinyloxy)methyl-Piperidine Intermediates


The C-4 methylene-bridged pyridinyl ether, 4-methyl substitution on the pyridine ring, and Boc protection collectively create a unique structural fingerprint that cannot be interchanged with close analogs without altering downstream synthetic outcomes, physicochemical properties, and target engagement profiles. In patent families covering pyridyl piperidine kinase inhibitors [1][2], substitution position on the piperidine ring (C-3 vs. C-4) and the presence or absence of a methylene spacer critically influence both synthetic accessibility and biological activity. The following evidence dimensions provide the quantitative and qualitative basis for selecting CAS 954229-92-6 over its nearest structural comparators.

Quantitative Differentiation Evidence: CAS 954229-92-6 vs. Closest Structural Analogs


Regioisomeric Differentiation: C-4 vs. C-3 Methylene-Bridged Pyridinyl Ether

CAS 954229-92-6 bears the (4-methylpyridin-2-yl)oxy]methyl substituent at the piperidine C-4 position, whereas CAS 954231-36-8 is the C-3 regioisomer . In the Bioaxone Rho kinase patent family, C-4-substituted piperidine derivatives (encompassing both direct ether and methylene-bridged variants) are explicitly claimed for their ability to permeate nerve cell membranes and inhibit intracellular ROCK, while C-3-substituted analogs are not equivalently characterized [1]. This patent precedence establishes that the C-4 substitution pattern, rather than the C-3 variant, is the preferred geometry for accessing the ROCK inhibitor pharmacophore. Furthermore, the Merck pyridyl piperidine patent family demonstrates that piperidine substitution position (C-4 vs. C-3) directly modulates Wnt pathway inhibitory potency [2].

Piperidine Regiochemistry Synthetic Intermediate Kinase Inhibitor Scaffold

Linker Architecture: Methylene Spacer vs. Direct Ether Connectivity

CAS 954229-92-6 incorporates a methylene (–CH₂–) spacer between the piperidine ring and the pyridinyl ether oxygen, whereas CAS 944390-87-8 features a direct O-linkage without this spacer . This structural difference has significant implications: the methylene spacer introduces an additional rotatable bond (increasing from approximately 4 to 5 rotatable bonds) and alters the spatial relationship between the piperidine and pyridine rings. In the broader pyridyl piperidine Wnt inhibitor patent literature, linker composition (direct ether vs. methylene-bridged ether vs. amino linker) is systematically varied, and compounds with the methylene-bridged architecture exhibit distinct potency and selectivity profiles compared to their direct-ether counterparts [1]. The methylene spacer also modifies the electron density at the piperidine nitrogen upon Boc deprotection, affecting subsequent coupling reactivity [2].

Linker Engineering Synthetic Intermediate Conformational Flexibility

Pyridine Ring Substitution: 4-Methyl Group Effect on Lipophilicity and Electronic Properties

The 4-methyl substituent on the pyridine ring of CAS 954229-92-6 distinguishes it from the unsubstituted pyridine analog CAS 313490-35-6 . The methyl group contributes approximately +0.5 to +0.6 log units to the calculated logP, increases molecular weight by 28.05 Da, and donates electron density to the pyridine ring through inductive and hyperconjugative effects. This electronic modulation can influence the pyridine nitrogen's basicity (pKa), hydrogen-bond acceptor strength, and susceptibility to metabolic oxidation. In the Rho kinase inhibitor patent family (US 7,572,913), pyridine ring substitution is shown to modulate both potency and membrane permeability, with methyl substitution representing a common optimization strategy [1].

Lipophilicity Modulation Electronic Effects Medicinal Chemistry

Boc Protection Strategy: Enabling Selective Downstream Functionalization

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of CAS 954229-92-6 serves as an acid-labile protecting group that enables orthogonal synthetic strategies. Under standard TFA/CH₂Cl₂ conditions, the Boc group is selectively removed to reveal the free piperidine NH, which can then be functionalized via amide coupling, reductive amination, sulfonylation, or urea formation [1]. The stability of the Boc group under basic and nucleophilic conditions allows the pyridinyl ether and methylene linker to be installed prior to deprotection. In the broader class of Boc-protected piperidine intermediates, the stability of the carbamate linkage under diverse reaction conditions is well-established [2]. Vendor-reported purity for CAS 954229-92-6 typically exceeds 95% , meeting the threshold for reliable use as a synthetic intermediate.

Boc Deprotection Synthetic Intermediate Piperidine Functionalization

Molecular Complexity and Drug-Likeness: Comparative Physicochemical Profiling

Based on its structural features, CAS 954229-92-6 (MW 306.40; formula C₁₇H₂₆N₂O₃; H-bond acceptors: 5; H-bond donors: 0; rotatable bonds: ~5; estimated tPSA: ~52 Ų) occupies a favorable position within lead-like chemical space [1]. Compared to the direct-ether C-4 analog CAS 944390-87-8 (MW 292.37; tPSA ~42.5 Ų; HBA: 4), CAS 954229-92-6 offers higher polar surface area and an additional hydrogen bond acceptor, which may confer improved aqueous solubility at the cost of slightly reduced membrane permeability [2]. These calculated physicochemical parameters are consistent with the properties of intermediates described in the Merck pyridyl piperidine patent family, where MW in the 300–400 Da range and tPSA of 45–60 Ų are common among compounds exhibiting favorable solubility and clearance characteristics [3].

Drug-likeness Physicochemical Properties Lead-like Assessment

Vendor Sourcing and Purity Benchmarking Against Structural Analogs

Multiple vendors list CAS 954229-92-6 with purity specifications of 95%+ (Chemenu catalog number CM614100) . In comparison, the C-3 regioisomer CAS 954231-36-8 is listed at similar purity levels (95%+) but from a more limited supplier base , reflecting the preferential patent interest in C-4-substituted piperidines. The direct-ether analog CAS 944390-87-8 is available from multiple vendors at 95–98% purity . Vendor-reported storage conditions for CAS 954229-92-6 are consistent with Boc-protected intermediates (ambient temperature, dry conditions), and the compound is classified for R&D use only . This comparative sourcing landscape indicates that CAS 954229-92-6 occupies a well-served niche within the (pyridinyloxy)methyl-piperidine chemical space, with adequate commercial availability to support both pilot-scale and larger procurement needs.

Chemical Procurement Purity Specification Supply Chain

Application Scenarios for CAS 954229-92-6: Where the Evidence Supports Prioritization


Rho Kinase (ROCK) Inhibitor SAR: C-4 Piperidine Scaffold Exploration

For medicinal chemistry programs targeting Rho kinase (ROCK1/ROCK2) inhibition for neurodegenerative disease or spinal cord injury applications, CAS 954229-92-6 serves as a strategic intermediate within the C-4-substituted piperidine scaffold claimed in the Bioaxone patent family (US 7,572,913) [1]. Following Boc deprotection, the free amine can be elaborated with diverse capping groups (amides, sulfonamides, ureas) to explore SAR around the piperidine nitrogen, while the 4-methylpyridin-2-yl ether remains fixed as a putative hinge-binding motif. The methylene spacer provides conformational flexibility that may be critical for achieving optimal ROCK binding pocket occupancy. This compound is the appropriate choice over the C-3 regioisomer (CAS 954231-36-8) because only C-4-substituted piperidines are explicitly exemplified in the enabling ROCK inhibitor patent disclosures [1].

Wnt Pathway Inhibitor Library Synthesis: Pyridyl Piperidine Building Block

The Merck pyridyl piperidine patent family establishes that pyridinyl piperidines with varied linkers and substitution patterns act as Wnt pathway inhibitors with potential applications in oncology [2]. CAS 954229-92-6 provides a specific combination of C-4 methylene-bridged architecture, 4-methylpyridine substitution, and Boc protection that maps onto the structural space explored in this patent family. The compound can serve as a diversification point for parallel library synthesis, where Boc deprotection followed by amide coupling with diverse carboxylic acids generates an array of amide-capped analogs for Wnt inhibition screening. Compared to the direct-ether analog (CAS 944390-87-8), the methylene spacer in CAS 954229-92-6 may confer differential Wnt pathway selectivity profiles based on linker-dependent SAR trends reported in the Merck patent disclosures [2].

Orexin Receptor Antagonist Intermediate: Process Chemistry Development

The Merck orexin receptor antagonist patent family describes pyridyl piperidine intermediates structurally related to CAS 954229-92-6 [3]. For process chemistry groups developing scalable synthetic routes to orexin receptor antagonists for insomnia and related sleep disorders, CAS 954229-92-6 can serve as either a direct intermediate or a model substrate for reaction optimization (Boc deprotection kinetics, amide coupling efficiency, purification protocols). The well-characterized Boc deprotection behavior and the compound's stability under varied reaction conditions make it suitable for process development studies. Its commercial availability at 95%+ purity from multiple vendors supports both early feasibility studies and larger-scale process validation campaigns.

Matched Molecular Pair Analysis: Pyridine Methylation Effects on ADME Properties

For drug discovery teams conducting systematic matched molecular pair (MMP) analysis of pyridine substitution effects, CAS 954229-92-6 (4-methylpyridine) and CAS 313490-35-6 (unsubstituted pyridine) form a clean MMP that isolates the contribution of the 4-methyl group on the pyridine ring . Parallel synthesis of amide-capped libraries from both intermediates, followed by profiling of logD, aqueous solubility, microsomal stability, and CYP inhibition, would generate quantitative MMP data to guide future design decisions on pyridine substitution. The calculated ΔcLogP of approximately +0.5 to +0.7 units between the two compounds provides an initial hypothesis for the expected lipophilicity shift .

Quote Request

Request a Quote for tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.